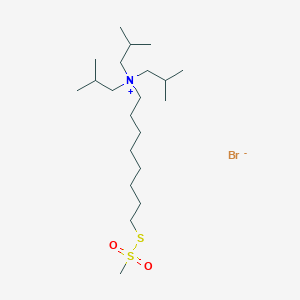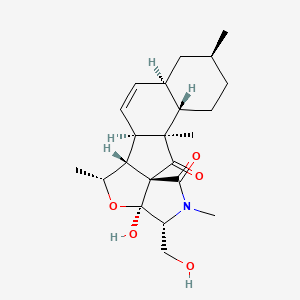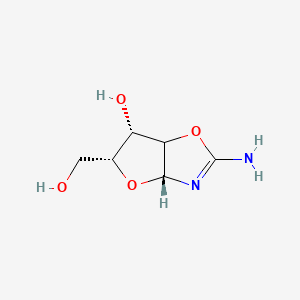
4-Cyclopropyl-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-3-fluorobenzonitrile: is an organic compound with the molecular formula C10H7FN It is a derivative of benzonitrile, where the benzene ring is substituted with a cyclopropyl group at the 4-position and a fluorine atom at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-fluorobenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: For industrial production, the synthesis of this compound may involve the use of 3,4-dichlorobenzonitrile as a starting material. The fluorination reaction is carried out using potassium fluoride as the fluorinating agent and a phase transfer catalyst . This method is efficient, with a high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids.
Reduction: Formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-3-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-fluorobenzonitrile: Similar structure with a bromine atom instead of a cyclopropyl group.
3,4-Difluorobenzonitrile: Contains two fluorine atoms on the benzene ring.
4-Cyclopropylbenzonitrile: Lacks the fluorine substitution.
Uniqueness: 4-Cyclopropyl-3-fluorobenzonitrile is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C10H8FN |
|---|---|
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
4-cyclopropyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3H2 |
InChI-Schlüssel |
MQKRQZUDSXYMDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



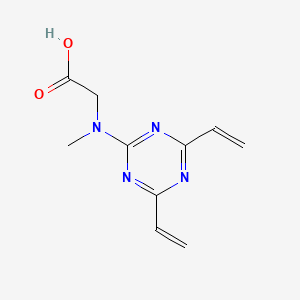
![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)


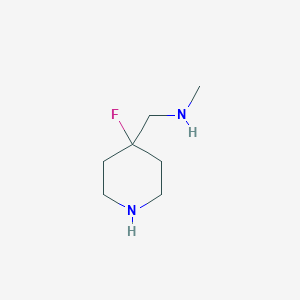
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)

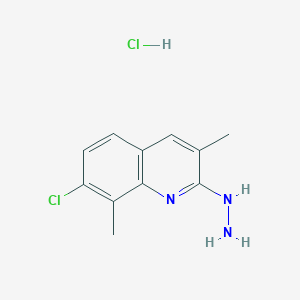
![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
